2-(3-fluoropropoxy)ethan-1-ol
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Overview
Description
2-(3-Fluoropropoxy)ethan-1-ol is an organic compound with the molecular formula C₅H₁₁FO₂ It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a propoxy group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropropoxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-fluoropropanol and ethylene oxide.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at elevated temperatures, typically around 60-80°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 2-(3-fluoropropoxy)acetaldehyde or 2-(3-fluoropropoxy)acetic acid.
Reduction: Formation of 2-(3-fluoropropoxy)ethane.
Substitution: Formation of compounds such as 2-(3-iodopropoxy)ethan-1-ol or 2-(3-aminopropoxy)ethan-1-ol.
Scientific Research Applications
2-(3-Fluoropropoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-fluoropropoxy)ethan-1-ol exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoroethoxy)ethan-1-ol: Similar structure but with a shorter fluorinated chain.
2-(3-Chloropropoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopropoxy)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(3-Fluoropropoxy)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
476415-50-6 |
---|---|
Molecular Formula |
C5H11FO2 |
Molecular Weight |
122.1 |
Purity |
95 |
Origin of Product |
United States |
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